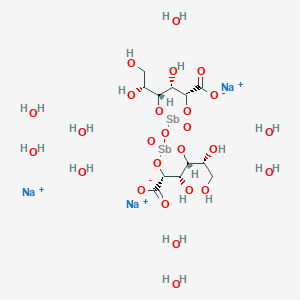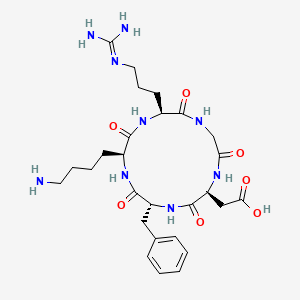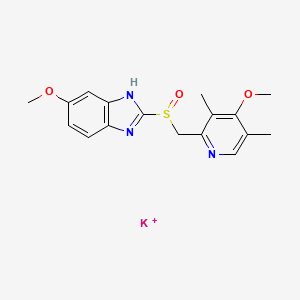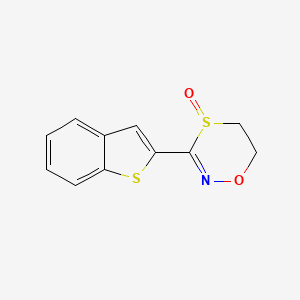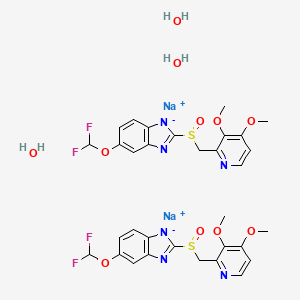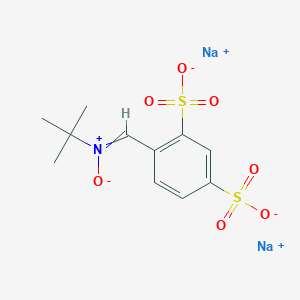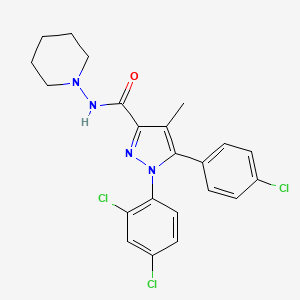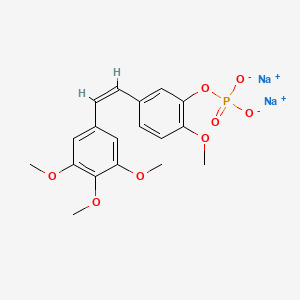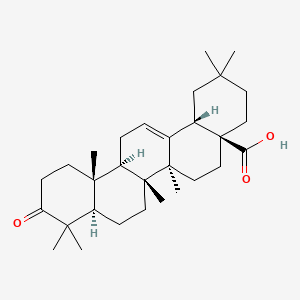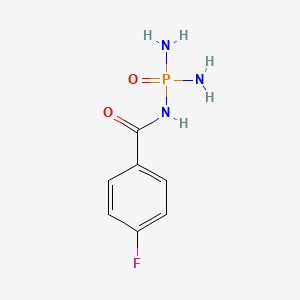
氟罗酰胺
描述
氟罗酰胺是一种强效的细菌脲酶抑制剂,在治疗感染引起的泌尿道结石和高氨血症方面具有巨大潜力。 它以抑制脲酶的能力而闻名,脲酶在将尿素水解为氨和二氧化碳的过程中起着至关重要的作用 .
科学研究应用
氟罗酰胺在科学研究中具有广泛的应用:
化学: 它被用作研究脲酶抑制和酶动力学的模型化合物。
生物学: 氟罗酰胺被用于研究细菌脲酶活性及其在各种生物过程中的作用。
医学: 它在治疗高氨血症和感染引起的泌尿道结石方面具有潜在的治疗应用。
作用机制
氟罗酰胺通过抑制脲酶发挥作用。脲酶催化尿素水解为氨和二氧化碳。通过抑制脲酶,氟罗酰胺阻止氨的生成,氨在高氨血症等疾病中至关重要。 氟罗酰胺的分子靶点包括脲酶的活性位点,它在那里结合并抑制酶的活性 .
生化分析
Biochemical Properties
Flurofamide plays a critical role in biochemical reactions by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Flurofamide effectively reduces ammonia production, which is beneficial in conditions such as hyperammonemia and hepatic encephalopathy . The interaction between Flurofamide and urease involves the binding of Flurofamide to the active site of the enzyme, thereby preventing the substrate (urea) from accessing the catalytic site .
Cellular Effects
Flurofamide has been shown to influence various cellular processes. In colonic microorganisms, it significantly reduces ammonia production, which can have downstream effects on cellular metabolism and gene expression . In respiratory infections caused by Ureaplasma species, Flurofamide has been observed to lower blood ammonia levels, thereby mitigating the toxic effects of hyperammonemia . This reduction in ammonia levels can influence cell signaling pathways and metabolic processes, leading to improved cellular function and reduced toxicity.
Molecular Mechanism
The molecular mechanism of Flurofamide involves its potent inhibition of urease. Flurofamide binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This inhibition is achieved through the interaction of Flurofamide’s phosphinyl group with the nickel ions present in the active site of urease, which are essential for the enzyme’s catalytic activity . By blocking this interaction, Flurofamide effectively halts the production of ammonia, thereby reducing its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flurofamide have been observed to change over time. Studies have shown that Flurofamide remains stable and effective in inhibiting urease activity over extended periods . In vitro experiments have demonstrated that Flurofamide can maintain its inhibitory effects on ammonia production for up to 22 hours under both aerobic and anaerobic conditions . Additionally, there is no evidence of Flurofamide toxicity at the concentrations tested, indicating its potential for long-term use in biochemical applications .
Dosage Effects in Animal Models
The effects of Flurofamide vary with different dosages in animal models. In a mouse model of Ureaplasma respiratory infection, Flurofamide administered at a dosage of 6 mg/kg significantly reduced blood ammonia levels compared to untreated controls . Higher dosages of Flurofamide have been shown to further decrease ammonia production, although the potential for toxic or adverse effects at very high doses has not been extensively studied . These findings suggest that Flurofamide is effective at reducing ammonia levels in a dose-dependent manner.
Metabolic Pathways
Flurofamide is involved in metabolic pathways related to the inhibition of urease activity. By preventing the hydrolysis of urea, Flurofamide reduces the production of ammonia, which can have downstream effects on nitrogen metabolism . This inhibition can alter the metabolic flux of nitrogen-containing compounds, potentially affecting the levels of other metabolites involved in nitrogen metabolism
Transport and Distribution
The transport and distribution of Flurofamide within cells and tissues are influenced by its chemical properties. Flurofamide is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability . Once in the systemic circulation, Flurofamide is transported to various tissues, where it can exert its inhibitory effects on urease. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas, allowing for effective inhibition of urease activity in these regions .
Subcellular Localization
The subcellular localization of Flurofamide is primarily within the cytoplasm, where it interacts with urease enzymes. The presence of targeting signals or post-translational modifications that direct Flurofamide to specific compartments or organelles has not been extensively studied . Its activity in inhibiting urease suggests that Flurofamide is localized in areas where urease is active, such as the cytoplasm of colonic microorganisms and other urease-producing cells .
准备方法
氟罗酰胺,化学名为 N-[二氨基膦酰基]-4-氟苯甲酰胺,可以通过各种合成路线合成。一种常用的方法是让 4-氟苯甲酸与三氯氧磷 (POCl3) 反应生成 4-氟苯甲酰氯。 然后将该中间体与二氨基膦酸反应生成氟罗酰胺 . 工业生产方法通常涉及类似的步骤,但针对大规模合成进行了优化,确保了高产率和高纯度 .
化学反应分析
氟罗酰胺会发生几种类型的化学反应,包括:
氧化: 氟罗酰胺在特定条件下可以被氧化生成各种氧化衍生物。
还原: 还原反应可以将氟罗酰胺转化为其还原形式,其可能具有不同的生物活性。
取代: 氟罗酰胺可以发生取代反应,其中氟原子或其他官能团被不同的取代基取代。
这些反应中常用的试剂包括氧化剂,如高锰酸钾 (KMnO4) 和还原剂,如氢化铝锂 (LiAlH4)。 这些反应形成的主要产物取决于所用试剂和具体条件 .
相似化合物的比较
氟罗酰胺在脲酶抑制剂中是独特的,因为它具有高效性和特异性。类似的化合物包括:
乙酰羟胺酸 (AHA): 过去用于类似应用的一种效力较低的脲酶抑制剂。
羟胺酸: 一类具有脲酶抑制活性的化合物,但通常比氟罗酰胺效力低。
属性
IUPAC Name |
N-diaminophosphoryl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFVMCWPLMLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045654 | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-28-2 | |
| Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurofamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flurofamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUROFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Flurofamide?
A1: Flurofamide functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]
Q2: What are the downstream effects of Flurofamide's urease inhibition?
A2: By inhibiting urease, Flurofamide reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, Flurofamide prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []
Q3: Does Flurofamide exhibit any effects beyond urease inhibition?
A3: While Flurofamide is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.
Q4: What is the molecular formula and weight of Flurofamide?
A4: The molecular formula of Flurofamide is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []
Q5: Is there spectroscopic data available for Flurofamide?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.
Q6: Has the stability of Flurofamide been investigated under various conditions?
A6: Limited information is available on the stability of Flurofamide under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with Flurofamide at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.
Q7: How does Flurofamide compare to other urease inhibitors in terms of potency?
A7: Flurofamide demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]
Q8: What are the potential applications of Flurofamide's catalytic properties?
A8: Beyond its potential as a therapeutic agent, Flurofamide's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]
Q9: What in vitro and in vivo models have been used to evaluate Flurofamide's efficacy?
A10: Various models have been employed to study Flurofamide's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated Flurofamide's impact on Helicobacter mustelae infection. []
Q10: What are the key findings regarding Flurofamide's efficacy in these models?
A11: Flurofamide effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, Flurofamide administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]
Q11: What information is available regarding the toxicity and safety profile of Flurofamide?
A11: Data on Flurofamide's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.
Q12: Has Flurofamide been investigated in clinical trials?
A12: The provided research does not mention any completed or ongoing clinical trials involving Flurofamide.
Q13: What are the potential alternatives or substitutes for Flurofamide?
A15: Acetohydroxamic acid is another urease inhibitor, although Flurofamide has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



